Rabbit Basophil-Dependent Serotonin Release (BDSR) IC50: Tylogenin vs. Parent Glycosides and Dexamethasone
In the rabbit BDSR assay, tylogenin demonstrated a geometric mean IC50 of 39 µM, compared to 263 µM for tylophoroside, 331 µM for acetyltylophoroside, and 912 µM for dexamethasone (P < 0.05) [1]. This corresponds to a 6.7-fold potency advantage over tylophoroside, 8.5-fold over acetyltylophoroside, and 23.4-fold over dexamethasone.
| Evidence Dimension | Potency (IC50) in rabbit basophil serotonin release |
|---|---|
| Target Compound Data | 39 µM (geometric mean IC50) |
| Comparator Or Baseline | Tylophoroside: 263 µM; Acetyltylophoroside: 331 µM; Dexamethasone: 912 µM |
| Quantified Difference | 6.7-fold more potent than tylophoroside; 8.5-fold more potent than acetyltylophoroside; 23.4-fold more potent than dexamethasone |
| Conditions | Rabbit basophil-dependent serotonin release (BDSR) assay system; geometric mean IC50 values |
Why This Matters
The 23-fold potency margin over dexamethasone, a clinical benchmark, positions tylogenin as the compound of choice for anti-allergic screening programs where maximizing assay sensitivity and reducing compound consumption are critical procurement criteria.
- [1] Gnabre, J. N., Halonen, M., Martin, D. G., & Pinnas, J. L. (1994). Antiallergic activity of tylogenin, a novel steroidal compound from Tylophora sylvatica. International Journal of Immunopharmacology, 16(8), 641-650. View Source
